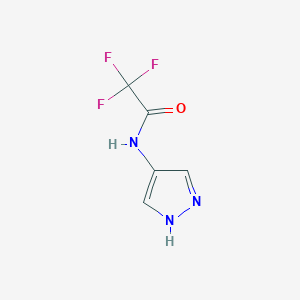![molecular formula C40H44NOP B12874063 (1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline](/img/structure/B12874063.png)
(1R)-3-((2'-(Dicyclohexylphosphino)-[1,1'-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline is a complex organic compound that has garnered significant interest in the field of chemistry due to its unique structural properties and potential applications. This compound features a binaphthyl backbone with a dicyclohexylphosphino group and a dimethylaniline moiety, making it a versatile ligand in various catalytic processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline typically involves multiple steps:
Formation of the Binaphthyl Backbone: The initial step involves the synthesis of the binaphthyl backbone through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.
Introduction of the Dicyclohexylphosphino Group: The dicyclohexylphosphino group is introduced via a phosphination reaction, often using a phosphine reagent.
Attachment of the Dimethylaniline Moiety: The final step involves the attachment of the dimethylaniline moiety through an etherification reaction, using appropriate reagents and catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the dimethylaniline moiety can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
(1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in various catalytic processes, including asymmetric hydrogenation and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the synthesis of fine chemicals and pharmaceuticals, owing to its unique reactivity and stability.
Wirkmechanismus
The mechanism of action of (1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline involves its role as a ligand in catalytic processes. The compound forms complexes with metal ions, facilitating various catalytic reactions. The molecular targets and pathways involved depend on the specific catalytic process and the metal ion used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R)-2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ol: This compound shares a similar binaphthyl backbone and dicyclohexylphosphino group but lacks the dimethylaniline moiety.
(1R)-2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-ylamine: Similar structure but with an amine group instead of the dimethylaniline moiety.
Uniqueness
The uniqueness of (1R)-3-((2’-(Dicyclohexylphosphino)-[1,1’-binaphthalen]-2-yl)oxy)-N,N-dimethylaniline lies in its combination of the binaphthyl backbone, dicyclohexylphosphino group, and dimethylaniline moiety. This unique structure imparts distinct reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Eigenschaften
Molekularformel |
C40H44NOP |
|---|---|
Molekulargewicht |
585.8 g/mol |
IUPAC-Name |
3-[1-(2-dicyclohexylphosphanylnaphthalen-1-yl)naphthalen-2-yl]oxy-N,N-dimethylaniline |
InChI |
InChI=1S/C40H44NOP/c1-41(2)31-16-13-17-32(28-31)42-37-26-24-29-14-9-11-22-35(29)39(37)40-36-23-12-10-15-30(36)25-27-38(40)43(33-18-5-3-6-19-33)34-20-7-4-8-21-34/h9-17,22-28,33-34H,3-8,18-21H2,1-2H3 |
InChI-Schlüssel |
RJHRPIOAJHLQAO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC(=CC=C1)OC2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)P(C6CCCCC6)C7CCCCC7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


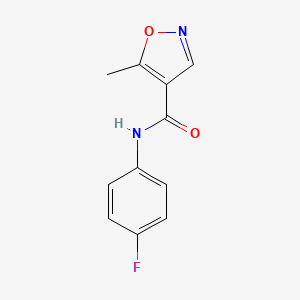

![(4-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)methanol](/img/structure/B12874011.png)
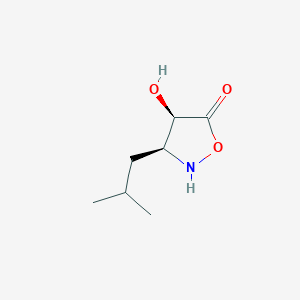


![1-(5-Fluorobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12874028.png)
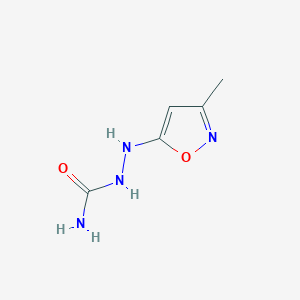
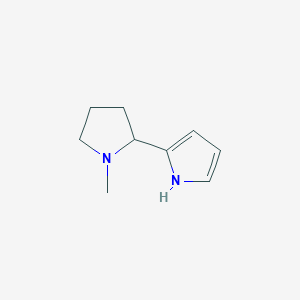
![1-Ethyl-3-isopropyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12874053.png)
![2-(Bromomethyl)benzo[d]oxazole-7-carboxaldehyde](/img/structure/B12874059.png)
![2-(Methylthio)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12874061.png)
![2-(Bromomethyl)-7-(trifluoromethoxy)benzo[d]oxazole](/img/structure/B12874071.png)
